

Physicochemical Profiling & Technical Guide: 3-(2-Chlorophenoxy)azetidine Hydrochloride[1]

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Compound of Interest

Compound Name: 3-(2-Chlorophenoxy)azetidine
hydrochloride

CAS No.: 1188375-01-0

Cat. No.: B1530428

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Part 1: Executive Summary

3-(2-Chlorophenoxy)azetidine hydrochloride (CAS: 1188375-01-0) is a specialized heterocyclic building block used primarily in the synthesis of neurological and oncology therapeutics.[1] As a functionalized azetidine, it offers a unique vector for introducing a constrained amine pharmacophore with a lipophilic aryl ether tail. This structural combination modulates metabolic stability and receptor binding affinity compared to open-chain analogs.[1]

This technical guide provides a rigorous analysis of its physicochemical properties, synthesis logic, and analytical characterization. It is designed to serve as a self-validating reference for researchers integrating this moiety into lead optimization campaigns.

Part 2: Chemical Identity & Structural Analysis[2] Nomenclature and Identification[1][3]

| Property | Specification |
|-------------------|---|
| IUPAC Name | 3-(2-Chlorophenoxy)azetidine hydrochloride |
| Common Name | 3-(2-Chlorophenoxy)azetidine HCl |
| CAS Number | 1188375-01-0 |
| Molecular Formula | C ₉ H ₁₀ ClNO ^{[1][2][3]} · HCl (Salt) / C ₉ H ₁₀ ClNO (Free Base) |
| Molecular Weight | 220.10 g/mol (Salt) / 183.64 g/mol (Free Base) |
| SMILES (Salt) | C1C(CN1)OC2=CC=CC=C2Cl.Cl |
| Appearance | White to off-white crystalline solid |

Structural Logic

The molecule consists of a four-membered azetidine ring (high ring strain ~26 kcal/mol) linked via an ether bridge to a 2-chlorophenyl ring.^[1]

- Azetidine Ring: Provides high basicity (pKa ~11 for parent) and metabolic resistance compared to pyrrolidines.
- 2-Chlorophenoxy Group: Introduces lipophilicity and steric bulk at the ortho position, potentially locking conformation and blocking metabolic oxidation at the ether linkage.^[1]
- HCl Counterion: Ensures water solubility and solid-state stability, preventing the formation of oligomers common in free azetidines.^[1]

Part 3: Physicochemical Properties (Predicted & Analogous)^[3]

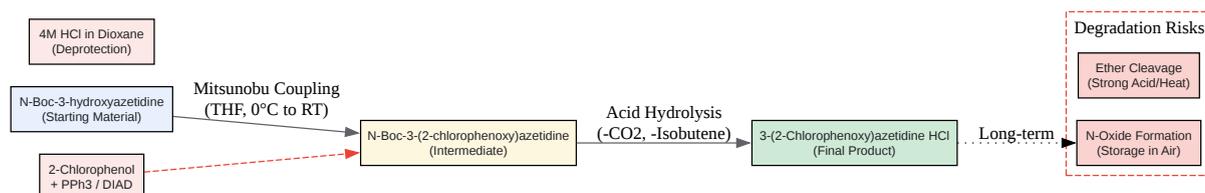
Note: Specific experimental values for this catalog compound are often proprietary. The values below are derived from structural analogs (e.g., 3-phenoxyazetidine) and computational consensus.

| Property | Value / Range | Rational / Method |
|------------------|--------------------------|--|
| Melting Point | 145 – 165 °C (Predicted) | Ether-substituted azetidine salts typically melt lower than the parent 3-hydroxyazetidine HCl (>300°C) due to disrupted H-bonding networks.[1] |
| pKa (Base) | 9.2 – 9.8 | The electron-withdrawing phenoxy group (inductive effect) lowers the pKa relative to unsubstituted azetidine (11.3). |
| LogP (Free Base) | 2.1 ± 0.3 | Calculated (XLogP3). Moderate lipophilicity suitable for CNS penetration.[1] |
| LogD (pH 7.4) | -0.8 to -0.5 | At physiological pH, the amine is >99% protonated, significantly increasing polarity. [1] |
| Solubility | >50 mg/mL (Water) | High solubility due to ionic HCl form. Soluble in DMSO, Methanol; sparingly soluble in DCM. |
| Hygroscopicity | Moderate | Azetidine salts are prone to moisture uptake; storage in desiccated conditions is critical.[1] |

Part 4: Synthesis & Degradation Pathways

The synthesis of 3-(2-Chlorophenoxy)azetidine requires careful selection of protecting groups to avoid side reactions (e.g., dehalogenation during hydrogenation).[1] The Mitsunobu coupling route is preferred for its stereochemical control and mild conditions.[1]

Synthesis Workflow (Graphviz)



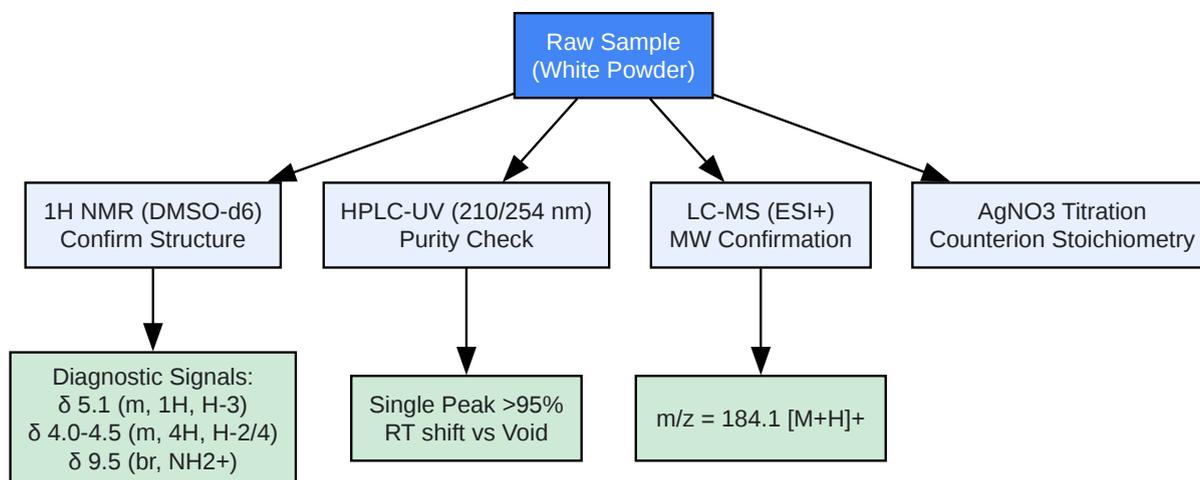
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Caption: Figure 1.[1] Synthesis via Mitsunobu coupling avoids metal-catalyzed dehalogenation risks.[1] Degradation pathways highlight oxidative susceptibility of the secondary amine.[1]

Part 5: Analytical Characterization

Validating the identity and purity of 3-(2-Chlorophenoxy)azetidine HCl requires a multi-modal approach.

Analytical Decision Tree (Graphviz)



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Caption: Figure 2. Quality Control workflow. ^1H NMR is critical for confirming the intact azetidine ring and ether linkage.[\[1\]](#)

Key Spectral Features (Expected)

- ^1H NMR (DMSO- d_6):
 - δ 9.4-9.8 ppm: Broad singlet (2H), NH_2^+ protons (exchangeable).[\[1\]](#)
 - δ 6.9-7.5 ppm: Multiplet (4H), Aromatic protons (2-chlorophenyl pattern).[\[1\]](#)
 - δ 5.0-5.2 ppm: Multiplet (1H), Methine proton at C3 (deshielded by oxygen).[\[1\]](#)
 - δ 3.9-4.5 ppm: Multiplets (4H), Azetidine ring protons (C2 and C4).[\[1\]](#)
- Mass Spectrometry: ESI+ m/z 184.05 $[\text{M}+\text{H}]^+$ (matches $\text{C}_9\text{H}_{10}\text{ClNO}$).

Part 6: Experimental Protocols

Since specific data is often missing for catalog intermediates, the following protocols allow for internal validation.

Protocol 1: Kinetic Solubility Assay

- Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.
- Addition: Add aliquots of 10 μL PBS (pH 7.4) or Water. Vortex for 1 minute between additions.
- Observation: visually monitor for dissolution.
- Endpoint: If not dissolved at 100 μL (50 mg/mL), sonicate for 5 mins.
- Quantification: Filter supernatant (0.22 μm) and analyze by HPLC against a standard curve.

Protocol 2: Potentiometric pKa Determination

- Setup: Dissolve 2 mg of compound in 10 mL of 0.1 M KCl (ionic strength adjustor).

- Titration: Titrate with 0.1 M KOH using a calibrated glass electrode.
- Calculation: Use the Henderson-Hasselbalch equation to identify the inflection point.^[1]
 - Note: Expect a single inflection point around pH 9.5 corresponding to the azetidine nitrogen.^[1]

Part 7: Handling & Safety

GHS Classification (Derived):

- Signal Word: WARNING
- Hazard Statements:
 - H315: Causes skin irritation.^[1]
 - H319: Causes serious eye irritation.^[1]
 - H335: May cause respiratory irritation.^[1]

Storage Conditions:

- Temperature: 2-8°C (Refrigerate).
- Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. The compound is hygroscopic.^[1]
- Shelf Life: 24 months if kept dry and sealed.^[1]

References

- PubChem. (2023).^[4] Compound Summary: **3-(2-chlorophenoxy)azetidine hydrochloride**.^{[1][2][5]} National Library of Medicine.^[1] [\[Link\]](#)
- Uesugi, S., et al. (2014).^[6] La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. *Frontiers in Chemistry*. [\[Link\]](#)

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Sources

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